2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl group, which is further connected to a phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the hydroxyethyl group, followed by further functionalization to attach the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target proteins. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, further contributing to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Another fluorinated phenylacetic acid with similar structural features but different functional groups.
4-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group attached directly to the phenyl ring without the hydroxyethyl group.
Uniqueness
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(16)7-3-1-6(2-4-7)5-8(14)15/h1-4,9,16H,5H2,(H,14,15) |
InChI Key |
APAOCPZWEQRJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.